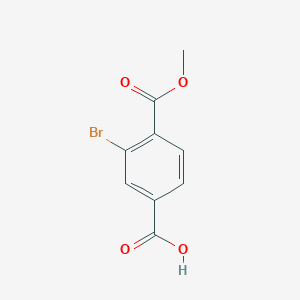

3-Bromo-4-(methoxycarbonyl)benzoic acid

Übersicht

Beschreibung

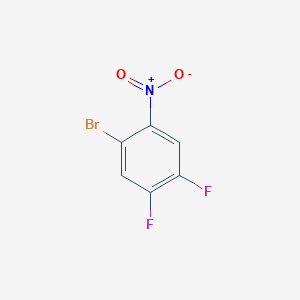

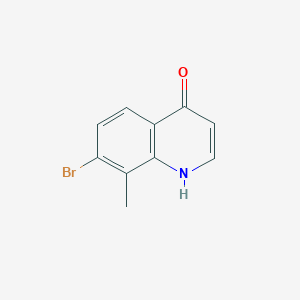

3-Bromo-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 264272-63-1 . It has a molecular weight of 259.06 and its IUPAC name is 3-bromo-4-(methoxycarbonyl)benzoic acid . The compound is used as a reactant in the synthesis and biological evaluation of retinoid x receptor-selective agonists .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-(methoxycarbonyl)benzoic acid is 1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The melting point of 3-Bromo-4-(methoxycarbonyl)benzoic acid is between 138-140 degrees Celsius . The compound has a molecular weight of 259.06 and a density of 1.660±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry: Synthesis of SGLT2 Inhibitors

Methods of Application

The compound is prepared effectively in six steps, starting from cheap, easily available dimethyl terephthalate. The steps include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results or Outcomes

The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Synthesis of Retinoid X Receptor-Selective Agonists

Summary of the Application

“3-Bromo-4-(methoxycarbonyl)benzoic Acid” is used as a reactant in the synthesis and biological evaluation of retinoid x receptor-selective agonists .

Methods of Application

The specific methods of application are not detailed in the source. However, it involves the use of “3-Bromo-4-(methoxycarbonyl)benzoic Acid” as a reactant in the chemical synthesis process .

Results or Outcomes

The outcomes of this application are not specified in the source. However, the synthesis and biological evaluation of retinoid x receptor-selective agonists is a significant contribution to the field of medicinal chemistry .

Preparation of Selective Inhibitors

Summary of the Application

“3-Bromo-4-(methoxycarbonyl)benzoic Acid” is used as a reactant in the preparation of selective inhibitors .

Methods of Application

The compound is used in an unsymmetrical Ullman reaction between methyl 5-bromovanillate and methyl 3-bromo-4-hydroxybenzoate. This reaction yields all the three possible dicarbomethoxy-dibenzo-p-dioxms which are separated by repeated chromatography over silica gel .

Results or Outcomes

The outcomes of this application are not specified in the source. However, the preparation of selective inhibitors is a significant contribution to the field of medicinal chemistry .

Safety And Hazards

While specific safety and hazard information for 3-Bromo-4-(methoxycarbonyl)benzoic acid is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOZXACDNCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595474 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(methoxycarbonyl)benzoic acid | |

CAS RN |

264272-63-1 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)